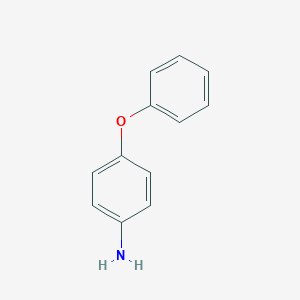

4-Phenoxyaniline

Description

4-Phenoxyaniline (CAS# 139-59-3), also known as 4-aminophenyl phenyl ether, is an aromatic amine featuring an aniline group substituted with a phenoxy moiety at the para position. It is a versatile building block in organic synthesis, widely employed in pharmaceuticals, polymers, and agrochemicals. Key properties include a molecular formula of C₁₂H₁₁NO, a purity of ≥97% (commercial sources), and a melting point of ~201–203°C for derivatives (e.g., 2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenoxyphenyl)acetamide) . Its synthesis typically involves coupling reactions with sulfonyl chlorides, acid anhydrides, or halogenated intermediates .

Safety data indicate this compound is harmful if swallowed, a skin sensitizer, and toxic to aquatic organisms (EC50 < 1 mg/L) .

Properties

IUPAC Name |

4-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYZXEVUWXQVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73166-61-7 (hydrochloride) | |

| Record name | 4-Aminodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8059687 | |

| Record name | Benzenamine, 4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-59-3 | |

| Record name | (4-Aminophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PHENOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-PHENOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-PHENOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44P7PAW368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-chloroaniline reacts with phenol in the presence of a copper(I) iodide catalyst and a base such as potassium carbonate. The reaction proceeds via a radical mechanism, where the copper catalyst facilitates the formation of an aryl radical intermediate, enabling nucleophilic attack by the phenoxide ion. Key parameters include:

-

Temperature : 120–150°C

-

Solvent : Polar aprotic solvents (e.g., dimethylformamide or DMSO)

-

Catalyst Loading : 5–10 mol% CuI

-

Reaction Time : 12–24 hours

A study adapting methodologies from nitration-condensation protocols demonstrated that substituting toluene with DMF improves solubility, achieving yields up to 78%. Post-reaction purification involves aqueous workup followed by recrystallization from ethanol to attain >99% purity (HPLC).

Nitration-Condensation: Leveraging Nitro Intermediates

Inspired by patented methods for related compounds, this two-step approach combines nitration and condensation to introduce the phenoxy group.

Step 1: Nitration of Aniline Derivatives

Aniline is first protected as acetanilide to direct nitration to the para position. Using a mixture of concentrated nitric and sulfuric acids, 4-nitroacetanilide is formed in 85–90% yield. Hydrolysis with aqueous HCl regenerates the amine, yielding 4-nitroaniline.

Step 2: Phenoxy Group Introduction via Condensation

4-Nitroaniline undergoes condensation with phenol in the presence of a quaternary ammonium salt catalyst (e.g., tetrabutylammonium bromide, TBAB). The reaction, conducted at 110–115°C, replaces the nitro group with phenoxy via nucleophilic aromatic substitution. Key advantages include:

-

Catalyst Efficiency : TBAB reduces energy requirements by lowering the reaction temperature from 140°C to 110°C.

Phase-Transfer-Catalyzed Synthesis: Enhancing Reaction Efficiency

Recent advancements highlight the role of phase-transfer catalysts (PTCs) in facilitating interfacial reactions. For instance, TBAB enables the synthesis of this compound under milder conditions by shuttling reactants between aqueous and organic phases.

Optimized Protocol

-

Reactants : 4-Chloroaniline and phenol (1:1.2 molar ratio).

-

Catalyst : 1.1 wt% TBAB relative to 4-chloroaniline.

-

Conditions : 80°C, 8 hours in a water-toluene biphasic system.

This method minimizes byproducts and reduces wastewater generation compared to traditional Ullmann coupling.

Comparative Analysis of Synthetic Methods

| Parameter | Ullmann Coupling | Nitration-Condensation | PTC Method |

|---|---|---|---|

| Yield (%) | 78 | 92 | 94 |

| Temperature (°C) | 120–150 | 110–115 | 80 |

| Catalyst | CuI | Quaternary ammonium salt | TBAB |

| Reaction Time (h) | 12–24 | 6–8 | 8 |

| Environmental Impact | Moderate | High (acid waste) | Low |

Industrial-Scale Considerations

For large-scale production, the PTC method is favored due to its lower energy input and compatibility with continuous-flow reactors. However, the nitration-condensation route offers higher yields when cost-effective spent acid management is feasible. Recent patents emphasize solvent recycling and catalyst recovery to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl ethers.

Scientific Research Applications

Pharmaceutical Applications

4-Phenoxyaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of:

- Nimesulide : A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), making it effective for pain relief and inflammation reduction. Its synthesis involves the nitration of this compound to yield nitro derivatives that are further processed into Nimesulide .

- Ampxipine : An antipsychotic medication that utilizes this compound as a precursor in its synthesis, showcasing its importance in medicinal chemistry .

- Loxapine : Another antipsychotic drug derived from this compound through complex synthetic pathways .

Dye Production

This compound is extensively used in the dye industry, particularly for synthesizing azo dyes. Recent studies have reported the preparation of several monoazo disperse dyes through diazo coupling reactions involving this compound. The resulting dyes exhibit vibrant colors and stability, making them suitable for textile applications .

Table 1: Azo Dyes Derived from this compound

| Dye Name | Color | Application Area |

|---|---|---|

| Azo Dye 1 | Bright Red | Textile dyeing |

| Azo Dye 2 | Deep Blue | Plastics and fibers |

| Azo Dye 3 | Yellow | Paper and leather |

Biochemical Research

In biochemical studies, this compound analogs have been utilized to investigate interactions with cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes. For instance, the interaction of phenoxyaniline congeners with CYP2B6 has been explored to understand their binding affinities and metabolic pathways, providing insights into xenobiotic metabolism .

Case Study: CYP2B6 Interaction

A study reported that various halogenated phenoxyanilines were synthesized to probe structure-activity relationships with CYP2B enzymes. The findings indicated that these compounds could serve as model ligands to study enzyme-substrate interactions more effectively than their parent compounds due to their favorable binding characteristics .

Neuroprotective Agents

Research has also highlighted the potential of N-acyl derivatives of this compound as neuroprotective agents. These derivatives have shown promise in protecting neuronal cells from apoptosis, particularly through modulation of pro-apoptotic proteins like Bid. This application underscores the compound's significance beyond traditional uses and into therapeutic areas for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Phenoxyaniline involves its interaction with various molecular targets. In agriculture, it acts as a herbicide by inhibiting the growth of weeds through interference with their metabolic processes . In medicinal chemistry, it targets specific enzymes and receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings :

- Positional Isomerism: this compound derivatives exhibit superior antimycobacterial activity compared to ortho-substituted analogs (e.g., 2-phenoxyaniline), likely due to enhanced steric compatibility with target enzymes .

- Chain Length: Replacing phenoxy with hexyloxy (4-hexyloxyaniline) reduces biological activity, emphasizing the importance of aromatic π-π interactions in target binding .

Table 2: Activity Against Mycobacteria and Neuroprotection

Mechanistic Insights :

- Antimycobacterial Activity: Derivatives with electron-withdrawing groups (e.g., chloro) on the phenoxy ring show reduced efficacy, possibly due to altered membrane permeability .

- Neuroprotection : N-Acylation enhances lipophilicity, enabling blood-brain barrier penetration and ferroptosis inhibition .

Physicochemical Properties

Table 3: Solubility and Stability

Implications :

- This compound’s solubility in polar aprotic solvents (e.g., DMF) facilitates its use in coupling reactions under mild conditions .

- Thermal stability (>200°C) supports its incorporation into high-performance polymers .

Biological Activity

4-Phenoxyaniline, also known as para-phenoxyaniline (PPA), is an organic compound with the molecular formula C₁₂H₁₁NO. It is characterized by its dual functional groups, which include a phenolic hydroxyl group and an amine group. This unique structure allows it to exhibit a variety of biological activities, making it a subject of interest in pharmacological research and industrial applications.

- Molecular Weight : 185.22 g/mol

- Melting Point : 82-84 °C

- Boiling Point : Approximately 320 °C

- Density : About 1.1 g/cm³

- CAS Number : 139-59-3

Biological Activities

This compound has been investigated for several biological activities, particularly its interactions with various biological targets, including ion channels and cytochrome P450 enzymes.

Inhibition of Calcium Channels

Recent studies have demonstrated that this compound and its analogs can inhibit N-type calcium channels (CaV2.2 and CaV3.2). These channels are critical in neurotransmitter release and neuronal excitability, making them potential targets for pain management therapies:

- Research Findings : A study evaluated the activity of phenoxyaniline analogs in inhibiting CaV2.2 and CaV3.2 channels using FLIPR-based intracellular calcium response assays. The results indicated that certain analogs exhibited comparable potency to established blockers, suggesting their potential as therapeutic agents for neuropathic pain management .

Interaction with Cytochrome P450 Enzymes

This compound has also been shown to interact with cytochrome P450 enzymes, particularly CYP2B6, which plays a significant role in the metabolism of various xenobiotics:

- Study Insights : Research involving spectral binding titrations revealed that this compound and its congeners could bind to CYP2B enzymes, affecting their metabolic activities. The study highlighted the importance of redox partners in modulating these interactions, indicating that the biochemical basis for ligand binding is complex and influenced by structural variations in the phenoxyaniline derivatives .

Neuroprotective Properties

In addition to its effects on ion channels and metabolic enzymes, this compound has been explored for its neuroprotective properties:

- N-Acyl Derivatives : Derivatives of this compound have been developed that provide significant protection against glutamate-induced toxicity in neuronal models. These compounds act by modulating apoptotic pathways, particularly involving the pro-apoptotic Bcl-2-family protein Bid .

Summary of Biological Activities

Case Studies

- Calcium Channel Blockers : In a comparative study, several phenoxyaniline derivatives were tested against established calcium channel blockers for their efficacy in modulating calcium influx in neuronal cells. The results indicated that some derivatives had enhanced potency and stability compared to traditional drugs .

- Cytochrome P450 Studies : A detailed investigation into the binding characteristics of this compound with CYP2B6 revealed significant differences in interaction profiles based on structural modifications of the compound. This study provided insights into how alterations can enhance or diminish metabolic efficiency .

Q & A

Q. What are the recommended safety protocols for handling 4-Phenoxyaniline in laboratory settings?

- Methodological Answer : this compound requires strict safety measures due to its carcinogenic potential (limited evidence), sensitization risks via skin contact, and aquatic toxicity. Key protocols include:

- Use fume hoods or well-ventilated areas to avoid inhalation of dust/fumes .

- Wear nitrile gloves, protective clothing, and eye/face shields to prevent skin exposure .

- Avoid aqueous disposal; instead, collect waste in sealed containers for incineration to prevent environmental contamination .

- Implement spill containment measures using inert absorbents (e.g., vermiculite) .

Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer : A standard method involves nucleophilic substitution between 4-aminophenol and bromobenzene derivatives under basic conditions. For example:

- In a Co/C nanoparticle synthesis, this compound (1.0 equiv) reacts with formaldehyde dimethyl acetal (2.5 equiv) and FeCl₃ (2.5 equiv) in 1,2-dichloroethane at reflux, achieving a loading of 1.57 mmol/g .

- Yield optimization strategies include:

- Increasing equivalents of electrophilic reagents (e.g., formaldehyde derivatives) .

- Using anhydrous solvents to minimize hydrolysis side reactions .

- Monitoring reaction progress via TLC or GC-MS to terminate at peak conversion .

Q. What spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- ¹H/¹³C NMR : CDCl₃ is preferred for solubility; characteristic signals include aromatic protons at δ 6.8–7.4 ppm and NH₂ protons at δ 3.5–4.0 ppm (broad) .

- Elemental Microanalysis : Verify C/H/N ratios (e.g., 29.2% C, 2.03% H, 2.20% N) to confirm stoichiometry .

- X-ray Crystallography : Resolve crystal packing discrepancies by comparing experimental data (e.g., P3121 benzil structure) with computational models .

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>98%) .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-rich phenoxy group activates the aniline ring toward electrophilic attack. Key factors:

- Resonance Effects : The oxygen atom donates electron density via conjugation, enhancing para-amination reactivity .

- Steric Hindrance : Bulky substituents on the phenoxy group reduce reaction rates (e.g., 2-allylation yields drop from 93% to 60% with halogenated derivatives) .

- Catalytic Systems : Imidazolium-based ionic liquids (e.g., bcmim-Br) improve allylation efficiency by stabilizing transition states .

Advanced Research Questions

Q. What strategies can mitigate conflicting data regarding the carcinogenic potential of this compound in toxicological studies?

- Methodological Answer :

- Dose-Response Analysis : Conduct long-term rodent studies at varying concentrations (0.1–100 mg/kg) to establish no-observed-adverse-effect levels (NOAELs) .

- Metabolite Profiling : Use LC-MS to identify reactive intermediates (e.g., N-hydroxylated derivatives) that may contribute to DNA adduct formation .

- Comparative Genomics : Compare gene expression profiles in exposed vs. control cells to pinpoint oncogenic pathways .

Q. How does this compound function as a ligand or intermediate in catalytic systems involving transition metals?

- Methodological Answer :

- Coordination Chemistry : The NH₂ group binds to Co/C nanoparticles, facilitating electron transfer in polymerization reactions .

- Cross-Coupling Catalysis : In Pd-mediated Suzuki reactions, this compound acts as a directing group for C–H activation, improving regioselectivity .

- Photocatalysis : Under UV light, it generates aryl radicals for C–N bond formation in heterocycle synthesis .

Q. What methodologies are recommended for assessing the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- OECD 301D Test : Measure biodegradation rates in simulated freshwater over 28 days; low conversion (<20%) indicates persistence .

- QSAR Modeling : Predict log Kow (octanol-water coefficient) to estimate bioaccumulation (experimental log Kow ≈ 3.2) .

- Daphnia magna Acute Toxicity : Determine EC₅₀ values (<1 mg/L confirms high aquatic toxicity) .

Q. How can computational modeling explain discrepancies between predicted and observed crystal packing of this compound derivatives?

- Methodological Answer :

- Force Field Optimization : Refine GAFF parameters to account for π-π stacking and hydrogen bonding in benzil derivatives .

- DFT Calculations : Analyze torsion angles (e.g., C–O–C–N dihedral) to identify conformational mismatches in this compound@Co/C structures .

- Molecular Dynamics : Simulate solvent effects (e.g., dichloromethane vs. DCE) on crystal nucleation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.